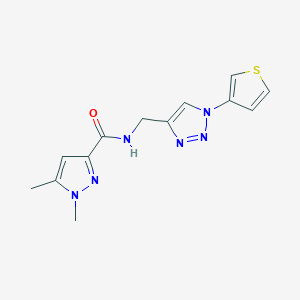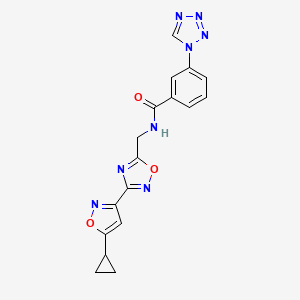![molecular formula C14H14F2N2O2 B2403041 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea CAS No. 1798525-90-2](/img/structure/B2403041.png)
1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a difluorophenyl group and a furan ring, which are connected through a propan-2-yl linker to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and 3-(furan-3-yl)propan-2-amine as the primary starting materials.
Formation of Isocyanate: 2,6-Difluoroaniline is reacted with phosgene or a phosgene equivalent to form 2,6-difluorophenyl isocyanate.
Urea Formation: The 2,6-difluorophenyl isocyanate is then reacted with 3-(furan-3-yl)propan-2-amine to form the desired urea compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and furan ring contribute to the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-3-(1-(furan-2-yl)propan-2-yl)urea: Similar structure but with a furan-2-yl group instead of furan-3-yl.
1-(2,6-Difluorophenyl)-3-(1-(thiophen-3-yl)propan-2-yl)urea: Similar structure but with a thiophene ring instead of a furan ring.
1-(2,6-Difluorophenyl)-3-(1-(pyridin-3-yl)propan-2-yl)urea: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: 1-(2,6-Difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea is unique due to the specific positioning of the furan-3-yl group, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group also enhances its stability and binding properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-9(7-10-5-6-20-8-10)17-14(19)18-13-11(15)3-2-4-12(13)16/h2-6,8-9H,7H2,1H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZCXKAXONWGPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
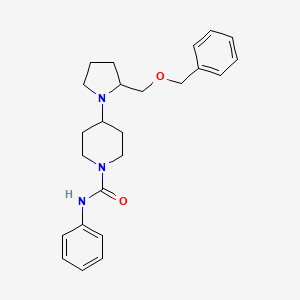
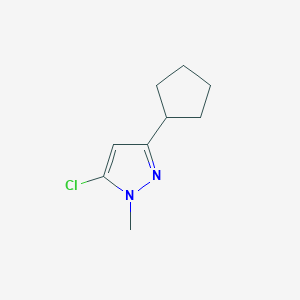
![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)
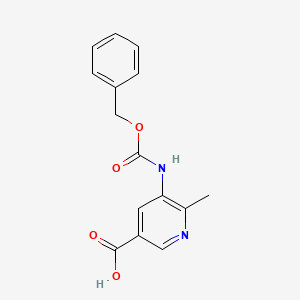
![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)
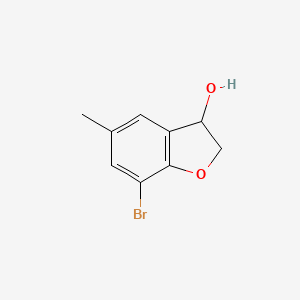
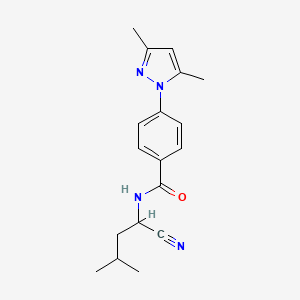

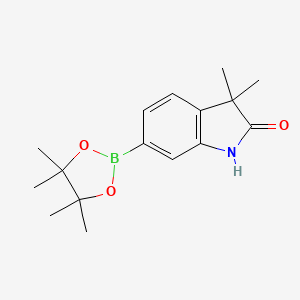

![4-[(2,4-DIMETHYLPHENYL)SULFANYL]ANILINE](/img/structure/B2402976.png)
![2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2402978.png)
